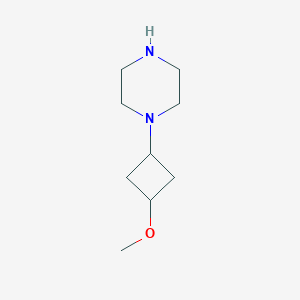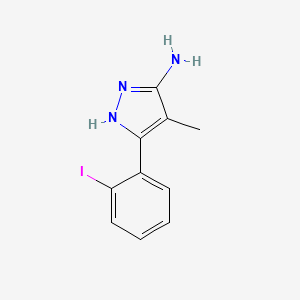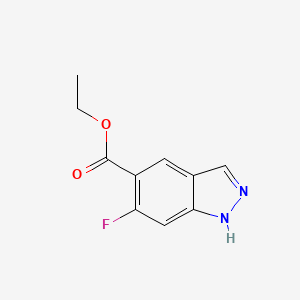
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring connected by a propyl chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The thietane ring, a four-membered sulfur-containing ring, adds unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine to form the pyrazole ring . The thietane ring can be introduced through a nucleophilic substitution reaction involving a suitable thietane precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The thietane ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-Dimethyl-1H-pyrazol-3-amine
- N,1,3-Trimethyl-1H-pyrazol-5-amine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H17N3S |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
N-[3-(1-methylpyrazol-4-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-13-6-9(5-12-13)3-2-4-11-10-7-14-8-10/h5-6,10-11H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
VSPZVRLCNWGBCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CCCNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


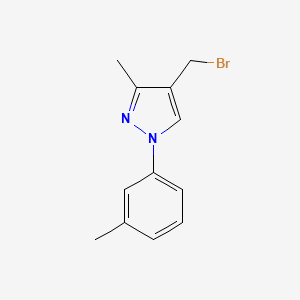
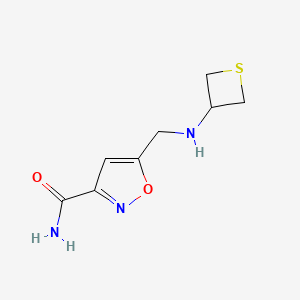
![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
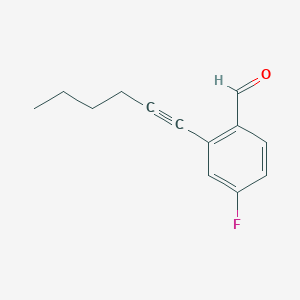
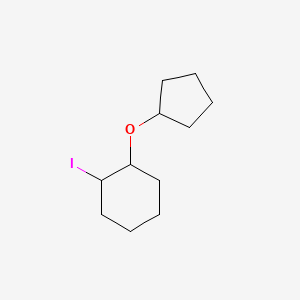


![(S)-1-(5-(Benzo[b]thiophen-5-yl(methyl)carbamoyl)pyrazolo[1,5-a]pyrimidine-7-carboxamido)-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B15277090.png)
